Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate
CAS No.: 873589-36-7
Cat. No.: VC21381586
Molecular Formula: C16H22BrNO4S
Molecular Weight: 404.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873589-36-7 |
|---|---|
| Molecular Formula | C16H22BrNO4S |
| Molecular Weight | 404.3g/mol |
| IUPAC Name | ethyl 1-(2-bromo-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C16H22BrNO4S/c1-4-22-16(19)13-5-7-18(8-6-13)23(20,21)15-10-12(3)11(2)9-14(15)17/h9-10,13H,4-8H2,1-3H3 |
| Standard InChI Key | MQMDTMHYERRRII-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br |
Introduction
Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate is a chemical compound with the CAS number 873589-36-7. It is a derivative of piperidine, which is a heterocyclic amine, and is modified with a benzenesulfonyl group. This compound is of interest in organic chemistry due to its potential applications in pharmaceutical synthesis and other chemical reactions.
Synthesis and Preparation
The synthesis of Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylate with 2-bromo-4,5-dimethylbenzenesulfonyl chloride. This reaction is often performed in the presence of a base to facilitate the coupling.
Potential Applications
While specific applications of Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the bromo group allows for further functionalization through cross-coupling reactions, which can be useful in creating complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume